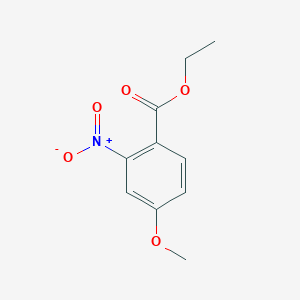

Ethyl 4-methoxy-2-nitrobenzoate

Vue d'ensemble

Description

Ethyl 4-methoxy-2-nitrobenzoate is an organic compound . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of Ethyl 4-methoxy-2-nitrobenzoate involves several steps. The process starts with the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction . The synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis

The molecular formula of Ethyl 4-methoxy-2-nitrobenzoate is C10H11NO5 . Its average mass is 225.198 Da and its monoisotopic mass is 225.063721 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 4-methoxy-2-nitrobenzoate include esterification, nitration, reduction, cyclization, chlorination, and amination . Two different approaches can be used starting from the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .Physical And Chemical Properties Analysis

Ethyl 4-methoxy-2-nitrobenzoate has a density of 1.3±0.1 g/cm3, a boiling point of 348.1±22.0 °C at 760 mmHg, and a flash point of 157.8±24.3 °C . It has a molar refractivity of 55.9±0.3 cm3 and a molar volume of 179.7±3.0 cm3 .Applications De Recherche Scientifique

Synthesis of Benzimidazole Derivatives

Ethyl 4-methoxy-2-nitrobenzoate can be used in the synthesis of benzimidazole derivatives . It undergoes a “one-pot” nitro-reductive cyclization using sodium dithionite and substituted aldehyde in dimethyl sulphoxide to afford ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate .

Optoelectronic Applications

Benzimidazole derivatives, which can be synthesized from Ethyl 4-methoxy-2-nitrobenzoate, have been studied for their optoelectronic properties . They have potential applications in organic photovoltaics, sensors, organic field-effect transistors, organic lasers, and organic light-emitting diodes .

Organic Light Emitting Diodes (OLEDs)

The compound has been studied for its potential use in OLEDs . The synthesized benzimidazole derivative from Ethyl 4-methoxy-2-nitrobenzoate can be used as a blue-emitting material .

Molecular Electrostatic Potential (MEP) Studies

The MEP of the molecule can be studied to determine the reactive sites . This can provide insights into the intermolecular interactions when the reaction is carried out .

Chemical-Pharmaceutical Industry

Ethyl 4-nitrobenzoate, a related compound, is used as a semi-product in the chemical-pharmaceutical industry for the production of local anesthetics . It’s plausible that Ethyl 4-methoxy-2-nitrobenzoate could have similar applications.

Spectroscopic Analysis

The compound can be analyzed using various spectroscopic techniques such as Fourier-transfer infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), Carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry, Ultraviolet-visible (UV-Vis), photoluminescence (PL), thin-film solid emission spectra, cyclic voltammetry (CV) and thermogravimetric (TGA) analysis . These analyses can provide valuable information about the structure and properties of the compound .

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 4-methoxy-2-nitrobenzoate is a chemical compound with the molecular formula C10H11NO5

Mode of Action

Nitrobenzoates are often used in organic synthesis, particularly in nitration reactions . Nitration is a process where a nitro group is introduced into a molecule, often leading to significant changes in its chemical behavior.

Biochemical Pathways

Nitrobenzoates are often involved in electrophilic aromatic substitution reactions . These reactions can lead to the formation of new compounds with different properties, potentially affecting various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-methoxy-2-nitrobenzoate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .

Propriétés

IUPAC Name |

ethyl 4-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(15-2)6-9(8)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOZJLFMEMBMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356564 | |

| Record name | ethyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methoxy-2-nitrobenzoate | |

CAS RN |

13324-13-5 | |

| Record name | ethyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)

![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)